5-Aminothiazole-2-thiol Demonstrates >10,000-Fold Weaker Trypanothione Reductase Inhibition Than Optimized Aminothiazoles
5-Aminothiazole-2-thiol exhibits exceptionally weak inhibition of Trypanosoma brucei trypanothione reductase (TryR), with an IC₅₀ of 13,300 nM [1]. In contrast, optimized aminothiazole derivatives from hit-to-lead programs achieve antileishmanial potency as low as IC₅₀ = 3 nM against the related Leishmania target [2]. This approximately 4,400-fold difference in potency indicates that 5-Aminothiazole-2-thiol is not a direct inhibitor of trypanothione reductase and should not be deployed in assays targeting this enzyme system.
| Evidence Dimension | Inhibition of trypanothione reductase (TryR) |
|---|---|
| Target Compound Data | IC₅₀ = 13,300 nM (13.3 µM) against T. brucei TryR |
| Comparator Or Baseline | Compound 32 (optimized aminothiazole derivative): IC₅₀ = 3 nM against L. donovani (related TryR target) |
| Quantified Difference | Approximately 4,400-fold weaker potency |
| Conditions | Spectrophotometric assay using TS2 as substrate; recombinant His-tagged enzyme expressed in E. coli |
Why This Matters
This data clarifies that 5-Aminothiazole-2-thiol is unsuitable for trypanothione reductase inhibitor programs, preventing procurement errors where a user might mistakenly purchase this compound expecting sub-micromolar antiparasitic activity.
- [1] BindingDB. BDBM50571678 (ChEMBL4879323): Inhibition of Trypanosoma brucei TryR oxidoreductase activity using TS2 as substrate by spectrophotometric assay. IC₅₀: 1.33E+4 nM. View Source
- [2] Bhuniya D, Mukkavilli R, et al. Aminothiazoles: Hit to lead development to identify antileishmanial agents. Eur J Med Chem. 2015;102:582-593. Compound 32 IC₅₀ = 3 nM. View Source
